| 
                                                             REACTION_CXSMILES 
                                                         | 
                                                        
                                                             C[Sn](C)(C)[N:3]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[C:14]2[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=2)=[N:6][N:5]=[N:4]1.[C:23]1([C:29](Cl)([C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)[C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>N1C=CC=CC=1>[C:23]1([C:29]([C:30]2[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=2)([C:36]2[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=2)[N:3]2[C:7]([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=3[C:14]3[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=3)=[N:6][N:5]=[N:4]2)[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1 
                                                         | 
                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            
                                                                                 
                                                                                    
                                                                                                                                                                            N-trimethylstannyl 5 (4'-methylbiphenyl-2-yl)tetrazole                                                                                                                                                                     
                                                                             | 
                                                                        
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    0.4 g                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    C[Sn](N1N=NN=C1C1=C(C=CC=C1)C1=CC=C(C=C1)C)(C)C                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    10 mL                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                    solvent                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    N1=CC=CC=C1                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    0.3 g                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl                                                                                 
                                                                             | 
                                                                        
| 
                                                                             Control Type 
                                                                         | 
                                                                        
                                                                             
                                                                                AMBIENT                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                CUSTOM                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                stirred at room temperature under a nitrogen atmosphere for 48 hours                                                                             
                                                                         | 
                                                                    
| 
                                                                             Rate 
                                                                         | 
                                                                        
                                                                             
                                                                                UNSPECIFIED                                                                             
                                                                         | 
                                                                    
| 
                                                                             RPM 
                                                                         | 
                                                                        
                                                                             
                                                                                0                                                                             
                                                                         | 
                                                                    
| 
                                                                         Conditions are dynamic 
                                                                     | 
                                                                    
                                                                         
                                                                            1                                                                         
                                                                     | 
                                                                
| 
                                                                         Details 
                                                                     | 
                                                                    
                                                                         
                                                                            See reaction.notes.procedure_details.                                                                         
                                                                     | 
                                                                
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                CUSTOM                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                The resulting solution was evaporated                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                CUSTOM                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                the residue was partitioned between dichloromethane and saturated aqueous CuSO4                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                DRY_WITH_MATERIAL                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                The organic layer was dried over MgSO4                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                CUSTOM                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                evaporated                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                CUSTOM                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                The residual solid was triturated with diisopropyl ether                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                FILTRATION                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                collected by filtration                                                                             
                                                                         | 
                                                                    
Reaction Time  | 
                                                                        48 h | 
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                    product                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    C1(=CC=CC=C1)C(N1N=NN=C1C1=C(C=CC=C1)C1=CC=C(C=C1)C)(C1=CC=CC=C1)C1=CC=CC=C1                                                                                 
                                                                             | 
                                                                        
| 
                                                     Source 
                                                 | 
                                                Open Reaction Database (ORD) | 
| 
                                                     Description 
                                                 | 
                                                The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |